molecular formula C27H20N4O2 B11589661 5-Benzyl-6-(3-nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline

5-Benzyl-6-(3-nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline

Cat. No.: B11589661
M. Wt: 432.5 g/mol
InChI Key: SBYVUADLHRAMKN-UHFFFAOYSA-N
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Description

5-Benzyl-6-(3-nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a complex heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-6-(3-nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate benzimidazole and quinazoline derivatives under specific conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the formation of the desired heterocyclic ring system .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-6-(3-nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various nucleophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the efficiency and selectivity of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

5-Benzyl-6-(3-nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzyl-6-(3-nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes critical for cancer cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyl-6-(3-nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research .

Properties

Molecular Formula

C27H20N4O2

Molecular Weight

432.5 g/mol

IUPAC Name

5-benzyl-6-(3-nitrophenyl)-6H-benzimidazolo[1,2-c]quinazoline

InChI

InChI=1S/C27H20N4O2/c32-31(33)21-12-8-11-20(17-21)27-29(18-19-9-2-1-3-10-19)24-15-6-4-13-22(24)26-28-23-14-5-7-16-25(23)30(26)27/h1-17,27H,18H2

InChI Key

SBYVUADLHRAMKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(N3C4=CC=CC=C4N=C3C5=CC=CC=C52)C6=CC(=CC=C6)[N+](=O)[O-]

Origin of Product

United States

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